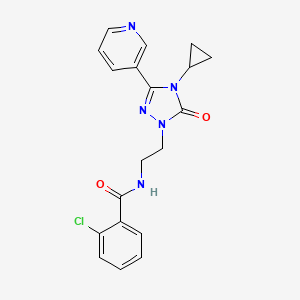![molecular formula C9H18O3 B2367131 1,1-Dimethoxy-2-[(2-methylpropan-2-yl)oxy]cyclopropane CAS No. 34219-72-2](/img/structure/B2367131.png)
1,1-Dimethoxy-2-[(2-methylpropan-2-yl)oxy]cyclopropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Dimethoxy-2-[(2-methylpropan-2-yl)oxy]cyclopropane, also known as DMDMCP, is a cyclic organic compound that has gained attention in scientific research due to its unique chemical structure and potential applications. DMDMCP has a cyclopropane ring that is substituted with two methoxy groups and an isobutyl group, making it a highly reactive and versatile compound. In
Mecanismo De Acción
The mechanism of action of 1,1-Dimethoxy-2-[(2-methylpropan-2-yl)oxy]cyclopropane is not fully understood, but it is believed to involve the cyclopropane ring opening and reacting with biological molecules such as proteins and nucleic acids. This reaction can lead to changes in the structure and function of these molecules, resulting in various biochemical and physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that this compound can react with proteins and nucleic acids, leading to changes in their structure and function. In vivo studies have shown that this compound can affect various physiological processes, including blood pressure, heart rate, and respiratory rate.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1,1-Dimethoxy-2-[(2-methylpropan-2-yl)oxy]cyclopropane has several advantages for lab experiments, including its high reactivity and specificity for certain biological molecules. Additionally, its chemical structure can be easily modified to create derivatives with different properties. However, this compound also has limitations, including its potential toxicity and instability in certain conditions.
Direcciones Futuras
There are several future directions for research on 1,1-Dimethoxy-2-[(2-methylpropan-2-yl)oxy]cyclopropane, including exploring its potential as a drug delivery system, studying its interactions with specific biological molecules, and optimizing its synthesis method for increased yield and purity. Additionally, further research is needed to fully understand the mechanism of action and physiological effects of this compound.
Métodos De Síntesis
The synthesis of 1,1-Dimethoxy-2-[(2-methylpropan-2-yl)oxy]cyclopropane can be achieved through a multi-step process that involves the reaction of cyclopropanecarboxylic acid with methanol and isobutanol in the presence of sulfuric acid. The resulting product is then purified through distillation and recrystallization to obtain pure this compound. This synthesis method has been optimized to yield high purity and high yields of this compound, making it a reliable method for producing this compound.
Aplicaciones Científicas De Investigación
1,1-Dimethoxy-2-[(2-methylpropan-2-yl)oxy]cyclopropane has been studied for its potential applications in various scientific research fields, including organic chemistry, biochemistry, and pharmacology. Its unique chemical structure and reactivity make it a valuable tool for studying chemical reactions and mechanisms. Additionally, this compound has been shown to have potential as a drug delivery system due to its ability to react with biological molecules and target specific cells or tissues.
Propiedades
IUPAC Name |
1,1-dimethoxy-2-[(2-methylpropan-2-yl)oxy]cyclopropane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O3/c1-8(2,3)12-7-6-9(7,10-4)11-5/h7H,6H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBDXAGVDTPMYNT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1CC1(OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![6-acetyl-N-methyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2367060.png)

![(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-isopropylphenyl)methyl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2367064.png)
![4-(2,2-Dioxo-1,4-dihydro-2H-2lambda*6*-benzo[1,2,6]thiadiazin-3-yl)-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B2367066.png)


